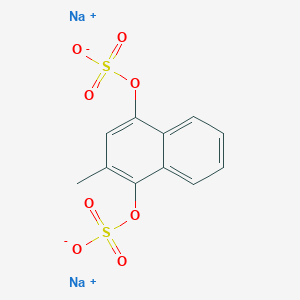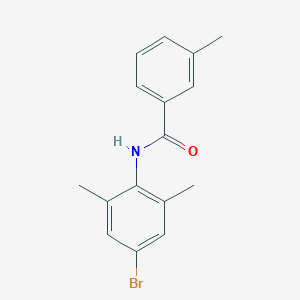
Menadiol sodium sulfate
Vue d'ensemble
Description
Le sulfate de ménadion sodium, également connu sous le nom de vitamine K4, est un dérivé hydrosoluble de la ménadione (vitamine K3). C'est un composé synthétique qui joue un rôle crucial dans le processus de coagulation du sang et est utilisé dans diverses applications médicales et industrielles. Le sulfate de ménadion sodium est particulièrement apprécié pour sa capacité à être converti en formes actives de vitamine K dans l'organisme, qui sont essentielles à divers processus physiologiques.
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : Le sulfate de ménadion sodium peut être synthétisé par plusieurs méthodes. Une approche courante implique la réduction de la ménadione (2-méthyl-1,4-naphtoquinone) en ménadiol (2-méthyl-1,4-naphtalènediol), suivie d'une sulfonation pour produire du sulfate de ménadion sodium. L'étape de réduction utilise généralement des agents réducteurs tels que le borohydrure de sodium ou l'hydrogène gazeux en présence d'un catalyseur. L'étape de sulfonation implique la réaction du ménadiol avec l'acide sulfurique ou le bisulfite de sodium dans des conditions contrôlées .
Méthodes de Production Industrielle : La production industrielle de sulfate de ménadion sodium implique souvent des réacteurs chimiques à grande échelle où les réactions de réduction et de sulfonation sont effectuées séquentiellement. Le processus est optimisé pour un rendement et une pureté élevés, avec un contrôle minutieux des paramètres réactionnels tels que la température, la pression et le pH. Le produit final est purifié par cristallisation ou d'autres techniques de séparation pour obtenir du sulfate de ménadion sodium à l'état pur .
Analyse Des Réactions Chimiques
Types de Réactions : Le sulfate de ménadion sodium subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.
Réactifs et Conditions Courants:
Oxydation : Le sulfate de ménadion sodium peut être oxydé en ménadione à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : La réduction de la ménadione en ménadiol est généralement effectuée à l'aide de borohydrure de sodium ou d'hydrogène gazeux avec un catalyseur.
Substitution : La sulfonation du ménadiol pour former du sulfate de ménadion sodium implique des réactifs tels que l'acide sulfurique ou le bisulfite de sodium.
Principaux Produits:
Oxydation : Ménadione (2-méthyl-1,4-naphtoquinone)
Réduction : Ménadiol (2-méthyl-1,4-naphtalènediol)
Substitution : Sulfate de ménadion sodium
Applications De Recherche Scientifique
Le sulfate de ménadion sodium a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et comme précurseur de la synthèse d'autres dérivés de la vitamine K.
Biologie : Le sulfate de ménadion sodium est étudié pour son rôle dans les processus cellulaires, notamment sa fonction de transporteur d'électrons dans la chaîne de transport des électrons.
Médecine : Il est utilisé dans le traitement de la carence en vitamine K et des troubles associés.
5. Mécanisme d'Action
Le sulfate de ménadion sodium exerce ses effets en agissant comme un cofacteur dans la γ-carboxylation post-traductionnelle des résidus d'acide glutamique dans certaines protéines. Cette modification est essentielle à l'activité biologique de ces protéines, qui comprennent les facteurs de coagulation impliqués dans la cascade de coagulation du sang. Le composé est converti en formes actives de vitamine K dans le foie, où il participe au processus de carboxylation, permettant aux protéines de se lier aux ions calcium et de fonctionner correctement .
Composés Similaires:
Ménadione (Vitamine K3) : Une naphtoquinone synthétique qui sert de précurseur au sulfate de ménadion sodium.
Phylloquinone (Vitamine K1) : Une forme naturelle de vitamine K que l'on trouve dans les légumes-feuilles verts.
Ménaquinone (Vitamine K2) : Une forme de vitamine K produite par les bactéries dans l'intestin et que l'on trouve dans les aliments fermentés.
Unicité : Le sulfate de ménadion sodium est unique en raison de sa solubilité dans l'eau, ce qui permet une meilleure absorption et une meilleure utilisation dans l'organisme par rapport aux autres formes de vitamine K. Sa capacité à être converti en formes actives de vitamine K en fait un composé précieux à la fois dans les applications médicales et industrielles .
Mécanisme D'action
Menadiol sodium sulfate exerts its effects by acting as a cofactor in the post-translational gamma-carboxylation of glutamic acid residues in certain proteins. This modification is essential for the biological activity of these proteins, which include clotting factors involved in the blood coagulation cascade. The compound is converted into active forms of vitamin K in the liver, where it participates in the carboxylation process, enabling the proteins to bind calcium ions and function properly .
Comparaison Avec Des Composés Similaires
Menadione (Vitamin K3): A synthetic naphthoquinone that serves as a precursor to menadiol sodium sulfate.
Phylloquinone (Vitamin K1): A naturally occurring form of vitamin K found in green leafy vegetables.
Menaquinone (Vitamin K2): A form of vitamin K produced by bacteria in the gut and found in fermented foods.
Uniqueness: this compound is unique due to its water solubility, which allows for better absorption and utilization in the body compared to other forms of vitamin K. Its ability to be converted into active forms of vitamin K makes it a valuable compound in both medical and industrial applications .
Propriétés
IUPAC Name |
disodium;(2-methyl-4-sulfonatooxynaphthalen-1-yl) sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O8S2.2Na/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17;;/h2-6H,1H3,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXBZWJMHHVLBT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1612-30-2 | |
| Record name | Menadiol sodium sulfate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001612302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menadiol sodium sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MENADIOL SODIUM SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCF9984C2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)

![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)

![N-{2-methyl-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B238760.png)
![N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238761.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B238764.png)
![3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238765.png)


